Product packaging for 5-tert-butyl-1,4-oxazepane hydrochloride(Cat. No.:CAS No. 2305255-99-4)

5-tert-butyl-1,4-oxazepane hydrochloride

Cat. No.: B2515759
CAS No.: 2305255-99-4
M. Wt: 193.72
InChI Key: FXRUSTQXVFIENO-UHFFFAOYSA-N
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Description

Overview of Seven-Membered N,O-Heterocycles in Contemporary Organic Synthesis

Seven-membered heterocycles, particularly those incorporating both nitrogen and oxygen (N,O-heterocycles), represent a unique and challenging class of compounds for synthetic chemists. Their synthesis is often more complex than that of their five- and six-membered counterparts due to less favorable ring-closing kinetics and a higher degree of conformational flexibility. However, this very flexibility can be advantageous, allowing these molecules to adopt three-dimensional arrangements that can lead to potent and selective interactions with biological targets.

Contemporary organic synthesis has seen the development of various strategies to construct these seven-membered N,O-heterocyclic scaffolds. These methods include ring-closing metathesis, intramolecular cyclization reactions, and multicomponent reactions. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product. The continued innovation in synthetic methodologies is crucial for expanding the accessible chemical space of these intriguing heterocycles.

Significance of the 1,4-Oxazepane (B1358080) Ring System in Academic Research

The 1,4-oxazepane ring system, a seven-membered heterocycle with nitrogen and oxygen atoms at the 1 and 4 positions, is a prominent scaffold in academic and industrial research. This structural motif is found in a variety of biologically active molecules and serves as a versatile building block for the synthesis of new therapeutic agents. The presence of both a secondary amine and an ether linkage within the ring provides opportunities for diverse functionalization and the introduction of various pharmacophoric groups.

Academic research has demonstrated that derivatives of the 1,4-oxazepane scaffold exhibit a wide range of biological activities. For instance, substituted 1,4-oxazepanes have been investigated for their potential as dopamine (B1211576) D4 receptor ligands, which could have applications in the treatment of schizophrenia. nih.gov Furthermore, the 1,4-oxazepane core is explored in the development of inhibitors for various enzymes, highlighting its importance as a privileged scaffold in medicinal chemistry. The inherent structural features of the 1,4-oxazepane ring allow for the precise spatial arrangement of substituents, which is critical for achieving high affinity and selectivity for biological targets.

Contextualizing 5-tert-Butyl-1,4-Oxazepane Hydrochloride within Advanced Chemical Scaffolds

Within the broader class of 1,4-oxazepane derivatives, this compound represents a specific and interesting example of an advanced chemical scaffold. While detailed research publications specifically focused on this compound are limited, its structural features suggest its potential utility in drug discovery and chemical biology. The "tert-butyl" group is a bulky, lipophilic substituent that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its presence at the 5-position of the 1,4-oxazepane ring is likely to impart specific conformational preferences and steric interactions with its environment.

The hydrochloride salt form suggests that the compound is being studied for its potential as a pharmaceutical agent, as salt formation is a common strategy to improve the solubility and stability of drug candidates. The basic nitrogen atom in the 1,4-oxazepane ring readily forms a salt with hydrochloric acid, enhancing its aqueous solubility.

While the specific applications of this compound are not yet widely documented in peer-reviewed literature, its status as a commercially available building block indicates its use in ongoing research endeavors. bldpharm.comchem-space.com It is plausible that this compound is being explored as an intermediate in the synthesis of more complex molecules with potential therapeutic applications, leveraging the unique combination of the 1,4-oxazepane core and the sterically demanding tert-butyl group. The development of synthetic routes to access such substituted oxazepanes is an active area of research, with various methods being explored to introduce substituents at specific positions of the heterocyclic ring. documentsdelivered.com

Below is a data table summarizing the key identifiers for this compound:

PropertyValue
Compound Name This compound
CAS Number 2305255-99-4
Molecular Formula C9H20ClNO
Molecular Weight 193.71 g/mol

Further research and publication will be necessary to fully elucidate the chemical properties and potential applications of this particular advanced chemical scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20ClNO B2515759 5-tert-butyl-1,4-oxazepane hydrochloride CAS No. 2305255-99-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-1,4-oxazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)8-4-6-11-7-5-10-8;/h8,10H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRUSTQXVFIENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCOCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1,4 Oxazepane Architectures

Foundational Cyclization Methodologies

Cyclization Reactions Involving Amino Acid and Carboxylic Acid Derivatives

The use of amino acid and carboxylic acid derivatives as precursors provides a direct and versatile approach to the synthesis of 1,4-oxazepane (B1358080) frameworks, particularly those incorporating carbonyl functionalities. One notable strategy involves the cyclization of rotationally restricted amino acid precursors to form 1,4-oxazepane-2,5-diones. acs.orgresearchgate.net The presence of a carboxylic amide, which favors a trans-conformation, and a labile lactone within this core structure presents significant challenges for cyclization. researchgate.net To overcome these hurdles, the use of removable protecting groups on the nitrogen atom, such as the p-methoxybenzyl (PMB) group, has been successfully employed to facilitate ring closure and afford N-unsubstituted 1,4-oxazepane-2,5-diones. acs.org Another approach utilizes serine-derived oxazolidines, also known as pseudoprolines, as a protecting group strategy to achieve the synthesis of these dione (B5365651) structures. researchgate.net

A solid-phase methodology has also been developed for the preparation of chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgresearchgate.net This method starts with polymer-supported homoserine, which is first N-acylated and then alkylated. Subsequent cleavage from the resin using a reagent system such as trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) leads to the formation of 1,4-oxazepane derivatives. rsc.orgresearchgate.net The stereoselectivity of this process is influenced by the substituents on the starting materials. rsc.org

Table 1: Examples of 1,4-Oxazepane Synthesis from Amino Acid Derivatives
Starting MaterialKey Reagents/ConditionsProduct TypeReference
N-PMB protected amino acidCyclizationN-unsubstituted 1,4-oxazepane-2,5-dione acs.org
Serine-derived oxazolidinesCyclization1,4-Oxazepane-2,5-dione researchgate.net
Polymer-supported Fmoc-HSe(TBDMS)-OHTFA/triethylsilane cleavageChiral 1,4-oxazepane-5-carboxylic acids rsc.orgresearchgate.net

Imine Cycloaddition Reactions with Anhydrides for Oxazepane Ring Formation

Cycloaddition reactions represent a powerful tool for the construction of heterocyclic rings. Specifically, the [2+5] cycloaddition of imines with cyclic carboxylic acid anhydrides has been explored for the synthesis of seven-membered rings containing both oxygen and nitrogen. researchgate.netscispace.comresearchgate.net While this methodology is effective for the formation of 1,3-oxazepine derivatives, its application to the synthesis of the isomeric 1,4-oxazepane ring system is less commonly reported in the reviewed literature. The reaction typically involves refluxing the imine and anhydride (B1165640) in a suitable solvent, such as dry benzene, to yield the corresponding oxazepine. scispace.comresearchgate.net Various anhydrides, including phthalic, maleic, and succinic anhydrides, have been utilized in these cycloadditions with a range of imine substrates. uokerbala.edu.iqrdd.edu.iq

Intramolecular Etherification of N-Tethered Bis-Alcohols

A straightforward and effective method for the synthesis of substituted 1,4-oxazepanes involves the intramolecular etherification of N-tethered bis-alcohols. eurekaselect.comresearchgate.net This strategy is based on a Brønsted acid-catalyzed cyclization. The reaction proceeds through the formation of a benzylic carbocation as a key intermediate, which is then trapped intramolecularly by a hydroxyl group to form the seven-membered ring. eurekaselect.com This approach has been successfully implemented to produce a variety of novel and diversely 4,7-disubstituted 1,4-oxazepanes in moderate to good yields. eurekaselect.comresearchgate.net The structures of the resulting compounds have been confirmed using 1D and 2D NMR techniques as well as mass spectrometry. eurekaselect.com

Advanced Ring Construction Techniques

Strategies Utilizing N-Propargylamines as Precursors

N-Propargylamines have emerged as versatile and valuable building blocks in organic synthesis for the construction of various nitrogen-containing heterocycles, including 1,4-oxazepanes. rsc.orgrsc.orgresearchgate.net These precursors offer the advantage of high atom economy and often lead to shorter synthetic routes. rsc.org A number of synthetic protocols have been developed that utilize N-propargylamines for the synthesis of both simple and fused 1,4-oxazepane systems. rsc.org

One notable example is the copper-catalyzed reaction of 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols with tolylsulfonyl azide, which yields functionalized 2,4-diaryl-1,4-oxazepan-7-ones. rsc.org This reaction proceeds in the presence of a copper(I) iodide catalyst and a base such as triethylamine. rsc.org Furthermore, copper(I)-catalyzed intramolecular cyclization of N-propargylamines has been employed to synthesize benzo[e] eurekaselect.comrsc.orgoxazepan-5-ones. rsc.org

Table 2: Synthesis of 1,4-Oxazepanes from N-Propargylamines
N-Propargylamine DerivativeCatalyst/ReagentsProductReference
1-Aryl-2-(aryl(prop-2-ynyl)amino)ethanolsCuI, Et3N, Tolylsulfonyl azide2,4-Diaryl-1,4-oxazepan-7-ones rsc.org
m-(Propargylamino)benzoic acidsCuI, Et3N3-Benzylidene-benzo[e] eurekaselect.comrsc.orgoxazepan-5-ones rsc.org

Ring Expansion Methodologies, Including Hydride Transfer Initiated Processes

Ring expansion reactions provide an alternative and often elegant approach to the synthesis of medium-sized rings from smaller, more readily available cyclic precursors. While the direct application of hydride transfer initiated ring expansion for the synthesis of 1,4-oxazepanes is not extensively detailed in the provided search results, related methodologies for similar heterocyclic systems have been reported. For instance, a B(C6F5)3-catalyzed protocol has been developed for the synthesis of oxindole-fused 1,3-oxazepanes from pyrrolidine-substituted aryl alkynones. rsc.orgrsc.org This process involves a ring expansion of the pyrrolidine (B122466) ring and a dual hydride transfer. rsc.orgrsc.org Similarly, a hydride transfer initiated ring expansion of 4-pyrrolidinyl isatins has been utilized to synthesize tetrahydro-1-benzazepines, demonstrating the utility of this strategy for accessing seven-membered nitrogen-containing heterocycles. nih.govresearchgate.net These examples suggest the potential for adapting such ring expansion strategies for the synthesis of the 1,4-oxazepane core.

Transition Metal-Catalyzed Cyclization Processes (e.g., Pd- and Au-catalyzed)

Transition metal catalysis offers powerful and versatile methods for the construction of heterocyclic rings, including the 1,4-oxazepane skeleton. Palladium (Pd) and gold (Au) catalysts, in particular, have been instrumental in developing novel cyclization strategies.

Palladium-catalyzed reactions, such as carboamination and oxyacetoxylation, have been successfully applied to synthesize related benzofused oxazepinones and diazepinones. documentsdelivered.comnih.govnih.gov These processes often involve the difunctionalization of alkenes, enabling the formation of the seven-membered ring. documentsdelivered.com For instance, the Pd-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides has been shown to produce 1,4-benzodiazepines in good yields. nih.govnih.gov Similar strategies involving intramolecular C-O bond formation can be envisioned for 1,4-oxazepane synthesis.

Gold catalysis has proven effective for the synthesis of optically active 1,4-oxazepan-7-ones. nih.gov A study demonstrated that chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters undergo a smooth 7-exo-dig cyclization in the presence of catalytic amounts of triphenylphosphinegold(I) chloride (Ph3PAuCl) and copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2). nih.gov This method provides good yields of the desired seven-membered lactones, highlighting the utility of gold catalysts in activating alkyne moieties for intramolecular nucleophilic attack. nih.gov

Catalyst SystemSubstrate TypeProductKey Feature
Pd(OAc)2 / LigandN-allyl-2-aminobenzylamine derivatives1,4-BenzodiazepinesAlkene Carboamination
Ph3PAuCl / Cu(OTf)2Chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl estersOptically active 1,4-oxazepan-7-ones7-exo-dig Cyclization

Stereoselective Synthesis of 1,4-Oxazepane Derivatives

The synthesis of enantioenriched 1,4-oxazepanes is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. Strategies to achieve stereoselectivity typically involve the use of chiral starting materials or the control of stereocenter formation during the cyclization process.

Application of Chiral Starting Materials and Auxiliaries

A robust method for preparing chiral 1,4-oxazepanes involves starting from readily available, enantiopure building blocks. Amino acids and their derivatives are particularly useful in this regard. One detailed study reports the preparation of novel 1,4-oxazepane-5-carboxylic acids, bearing two stereocenters, starting from polymer-supported homoserine. rsc.orgrsc.orgnih.govresearchgate.netrsc.org In this approach, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is elaborated through a sequence of reactions, including sulfonylation and alkylation with 2-bromoacetophenones. rsc.orgnih.gov The inherent chirality of the homoserine starting material directs the stereochemistry at the C5 position of the resulting oxazepane ring. nih.gov

Similarly, chiral aminoethanols can be reacted with derivatives of 3-phenyloxirane-2-carboxylic acid to prepare single enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. researchgate.net The choice of the appropriate chiral starting materials is fundamental to accessing the desired enantiomer of the final product. researchgate.net The use of chiral Brønsted acids has also been explored to catalyze the enantioselective desymmetrization of oxetanes, providing access to enantioenriched 1,4-benzoxazepines. nih.govacs.org

Control of Stereocenters During Ring Formation

Controlling the stereochemistry of newly formed stereocenters during the ring-closure step is a significant challenge in the synthesis of seven-membered rings. nih.gov The flexibility of the forming ring often leads to the formation of diastereomeric mixtures.

In the synthesis of 1,4-oxazepane-5-carboxylic acids from homoserine, the cleavage and cyclization step is critical for stereocontrol. rsc.orgnih.gov It was found that cleavage from the solid support using a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) yielded 1,4-oxazepane derivatives, but often as a mixture of inseparable diastereomers at the newly formed C2 stereocenter. rsc.orgrsc.orgnih.govresearchgate.net The ratio of these diastereomers was found to be dependent on the substitution pattern of the starting materials. rsc.orgnih.gov

Detailed NMR analysis, including 1H–1H coupling constants and NOE correlations, was employed to determine the relative configuration of the products. nih.gov This analysis indicated that the oxazepane scaffold preferentially exists in the most energetically favorable chair conformation, which helped in assigning the configuration of the newly formed stereocenter. nih.gov For instance, in one derivative, the configuration of the C5 stereocenter was fixed by the (S)-homoserine starting material, and the newly formed C2 stereocenter was assigned as R. nih.gov The ability to separate the resulting diastereomers, sometimes improved after a subsequent reaction like catalytic hydrogenation, is crucial for isolating and characterizing the individual stereoisomers. rsc.orgnih.gov

Starting MaterialKey Reagent/ConditionStereochemical Outcome
Polymer-supported (S)-homoserineTFA/Et3SiH-mediated cleavageMixture of C2 R,S diastereomers
Chiral aminoethanolsScandium(III) triflate (Sc(OTf)3)Single enantiomer oxazepan-5-ones
3-substituted oxetanesChiral phosphoric acidEnantioenriched 1,4-benzoxazepines

Efficient and Sustainable Synthetic Approaches

Modern synthetic chemistry increasingly values methodologies that are not only effective but also efficient and environmentally benign. One-pot, multicomponent, and solvent-free reactions are key strategies in this domain.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) enhance synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates, thereby saving time, reagents, and solvents. Several such strategies have been developed for oxazepine synthesis.

A novel one-pot multicomponent reaction of 2-aminophenols, Meldrum's acid, and isocyanides has been reported to produce tetrahydrobenzo[b] daneshyari.comasianpubs.orgoxazepine derivatives in good to excellent yields at ambient temperature. nih.gov Another example is an isocyanide-based three-component reaction between 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and tert-butyl isocyanide, which, upon heating, yields a complex oxazepine-quinazolinone bis-heterocyclic scaffold in a single step. nih.gov This reaction impressively forms one C-C bond, several C-N bonds, and two heterocyclic rings in one pot. nih.gov Additionally, a facile one-pot method for synthesizing iodine-substituted 1,4-oxazepines from N-propargylic β-enaminones has been developed, which involves a zinc chloride-mediated 7-exo-dig cyclization. daneshyari.com

Grinding-Assisted Synthetic Protocols for Heterocyclic Compounds

Grinding-assisted synthesis, a form of mechanochemistry, represents a significant advancement in green chemistry. asianpubs.org These solvent-free or low-solvent methods often lead to higher yields, shorter reaction times, and simpler work-up procedures compared to conventional solution-phase reactions. asianpubs.orgchemijournal.com This technique involves grinding reactants together in a mortar and pestle or a ball mill. chowgules.ac.in

While specific examples focusing solely on 5-tert-butyl-1,4-oxazepane are not prevalent in the initial literature, the synthesis of other heterocyclic compounds, including 1,3-oxazepine and 1,3-oxazepane derivatives, has been successfully demonstrated using grinding techniques. researchgate.net For example, Schiff bases have been reacted with anhydrides like maleic anhydride or succinic anhydride under grinding conditions to produce oxazepine or oxazepane derivatives. researchgate.net The advantages of this approach include its operational simplicity and reduced environmental impact, making it a promising strategy for the sustainable synthesis of heterocyclic scaffolds like 1,4-oxazepanes. asianpubs.orgchemijournal.com

Mechanistic Investigations of 1,4 Oxazepane Formation and Reactivity

Elucidation of Reaction Pathways

The formation of the 1,4-oxazepane (B1358080) ring can proceed through various mechanistic pathways, each influenced by the specific reactants, catalysts, and reaction conditions employed.

Pericyclic and Cycloaddition Mechanisms

While less common for the direct synthesis of saturated 1,4-oxazepanes, pericyclic and cycloaddition reactions represent potential pathways. These concerted processes, involving a cyclic transition state, can offer high stereocontrol. For instance, a [5+2] annulation strategy has been developed for the synthesis of azepan-4-ones, which could be adapted for 1,4-oxazepane derivatives. researchgate.net Such reactions often involve the interaction of a five-atom component with a two-atom π-system, leading to the seven-membered ring. The regioselectivity and stereoselectivity of these reactions are governed by the frontier molecular orbitals of the reacting species.

Nucleophilic Substitution and Decarboxylation Pathways

Intramolecular nucleophilic substitution is a fundamental and widely employed strategy for the synthesis of 1,4-oxazepanes. A common approach involves a precursor molecule containing both a nucleophilic group (such as an amine or alcohol) and a leaving group, separated by an appropriate spacer. The cyclization is then initiated by the intramolecular attack of the nucleophile, displacing the leaving group to form the seven-membered ring.

For example, the synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines has been explored, highlighting the versatility of nucleophilic addition reactions in forming these heterocyclic systems. rsc.org In the context of 5-tert-butyl-1,4-oxazepane hydrochloride, a plausible pathway could involve the cyclization of an amino alcohol precursor where the amino group acts as the nucleophile.

Decarboxylation can also be a key step in certain synthetic routes. For instance, the cyclization of amino acid precursors can lead to the formation of 1,4-oxazepan-2,5-diones. researchgate.net While not directly forming the 1,4-oxazepane ring, subsequent reduction steps could yield the desired saturated heterocycle.

A summary of key synthetic strategies for 1,4-oxazepanes is presented in the table below.

Reaction Type Key Intermediates/Precursors General Description
Pericyclic/CycloadditionDienophiles/DipolesConcerted formation of the seven-membered ring via a cyclic transition state.
Nucleophilic SubstitutionAmino alcohols with leaving groupsIntramolecular attack of a nucleophile to displace a leaving group and form the ring.
Decarboxylation PathwaysAmino acid derivativesCyclization followed by the removal of a carboxyl group.

Hydride Transfer Processes in Ring Expansion

Ring expansion reactions provide an elegant method for constructing seven-membered rings from more readily available five- or six-membered precursors. Hydride transfer is a key mechanistic step in many of these transformations. An efficient protocol for the synthesis of oxindole (B195798) fused 1,3-oxazepanes from pyrrolidine-substituted aryl alkynones has been developed, which involves a ring expansion of the pyrrolidine (B122466) ring initiated by a hydride transfer. rsc.org A similar strategy, involving a hydride shift, has been utilized in the ring expansion of 4-pyrrolidinyl isatins to synthesize tetrahydro-1-benzazepines. researchgate.net

In the context of forming a 1,4-oxazepane, a potential pathway could involve the expansion of a substituted piperidine (B6355638) or pyrrolidine ring. This process would likely be initiated by the formation of a carbocation adjacent to the ring, which then triggers a hydride shift from within the ring, leading to its expansion.

Role of Carbocation Intermediates in Ring Formation

Carbocation intermediates play a pivotal role in various synthetic routes to 1,4-oxazepanes. These high-energy species can be generated through various methods, including the protonation of an alcohol followed by the loss of water or the reaction of an alkene with an electrophile. Once formed, the carbocation can undergo intramolecular attack by a suitably positioned nucleophile, such as an amino or hydroxyl group, to forge the seven-membered ring.

Mechanistic studies on the reaction of 2-aminophenols with alkynones to form benzo[b] organic-chemistry.orgnih.govoxazepine derivatives suggest the formation of an alkynylketimine intermediate that undergoes a 7-endo-dig cyclization. rsc.org This type of cyclization is often facilitated by the formation of a vinyl cation intermediate. The stability and reactivity of these carbocation intermediates are crucial in determining the efficiency and selectivity of the ring-forming step.

Influence of Steric and Electronic Factors on Reaction Selectivity

The successful synthesis of a specific 1,4-oxazepane derivative is highly dependent on controlling the selectivity of the reaction. Both steric and electronic factors of the substituents on the precursor molecule play a significant role in directing the outcome of the cyclization.

Steric Effects of the tert-Butyl Group on Reactivity and Conformation

The tert-butyl group is a bulky substituent that exerts significant steric influence on the reactivity and conformation of a molecule. nih.gov In the case of 5-tert-butyl-1,4-oxazepane, the presence of this group at the C5 position will have a profound impact on the conformational preferences of the seven-membered ring.

Generally, bulky substituents on a cyclohexane (B81311) ring prefer to occupy an equatorial position to minimize steric strain arising from 1,3-diaxial interactions. libretexts.orgspcmc.ac.in While the 1,4-oxazepane ring is more flexible than a cyclohexane ring, similar principles apply. The tert-butyl group will strongly favor a pseudo-equatorial orientation to avoid unfavorable steric clashes with other atoms in the ring. This conformational locking can influence the reactivity of the molecule by restricting the approach of reagents to certain faces of the ring.

The steric hindrance imposed by the tert-butyl group can also affect the rate of the ring-forming reaction itself. If the transition state for cyclization requires the tert-butyl group to adopt a sterically demanding conformation, the activation energy for the reaction will be increased, leading to a slower reaction rate. Conversely, if the steric bulk of the tert-butyl group pre-organizes the precursor molecule into a conformation that is favorable for cyclization, it could lead to an acceleration of the reaction. Studies on the conformational effects of bulky groups have shown that they can significantly alter the preference for axial or equatorial substitution in six-membered rings, and these concepts can be extended to larger heterocyclic systems. nih.govrsc.org

A comparison of the steric and electronic effects of different substituents on ring formation is provided below.

Factor Influence on Reaction Selectivity Example
Steric Effects Directs the conformational preference of the ring and can hinder or facilitate reagent approach.The tert-butyl group in 5-tert-butyl-1,4-oxazepane favors a pseudo-equatorial position, influencing the ring's conformation.
Electronic Effects Modifies the nucleophilicity and electrophilicity of reacting centers.Electron-withdrawing groups can decrease the nucleophilicity of an amine, potentially slowing down an intramolecular cyclization.

Catalytic Mechanism Studies in Oxazepane Synthesis

While direct catalytic mechanism studies for this compound are scarce, the synthesis of related 1,4-oxazepane cores often involves catalytic strategies such as enzyme-catalyzed reactions and metal-catalyzed cyclizations. Mechanistic understanding of these processes provides a framework for proposing potential pathways for the formation of tert-butyl substituted 1,4-oxazepanes.

One relevant area of investigation is the use of lipases in the regioselective lactamization to form the 1,4-oxazepane ring. For instance, the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid utilizes a lipase-catalyzed intramolecular cyclization. researchgate.netspinchem.com The "tert-butyl" moiety in the target compound's name likely originates from a tert-butoxycarbonyl (Boc) protecting group, making these studies particularly pertinent. The proposed mechanism for such enzymatic catalysis generally involves the activation of a carboxylic acid or ester by the enzyme's active site, followed by an intramolecular nucleophilic attack by an amino group to form the seven-membered ring.

The following table summarizes the key steps in a proposed lipase-catalyzed formation of a 1,4-oxazepanone precursor:

StepDescriptionIntermediate
1Substrate BindingEnzyme-substrate complex
2Acyl-Enzyme FormationCovalent acyl-enzyme intermediate
3Intramolecular AminolysisTetrahedral intermediate
4Product ReleaseEnzyme and lactam product

Another catalytic approach to related seven-membered rings that could be conceptually applied is metal-catalyzed annulation. For example, gold-catalyzed [5+2] annulation has been employed in the synthesis of azepan-4-ones. researchgate.net Such a process typically involves the activation of an alkyne or allene (B1206475) by the gold catalyst, followed by a nucleophilic attack and subsequent cyclization cascade. While not directly applied to 5-tert-butyl-1,4-oxazepane, this highlights the potential for transition metal catalysis in the formation of the core structure.

Furthermore, Brønsted acid-catalyzed intramolecular etherification has been reported for the synthesis of 4,7-disubstituted 1,4-oxazepanes. This reaction is believed to proceed through the formation of a benzylic carbocation intermediate, which is then trapped intramolecularly by a hydroxyl group to form the oxazepane ring. The efficiency and selectivity of such reactions would likely be influenced by the nature of the substituents on the starting material.

While these examples from related systems offer valuable mechanistic paradigms, it is crucial to note that the specific catalytic pathway for the formation of this compound may differ. Detailed experimental and computational studies would be necessary to elucidate the precise mechanism, including the identification of catalysts, intermediates, and transition states involved in its synthesis.

Derivatization and Functionalization of the 1,4 Oxazepane Core

Strategic Use and Removal of Protecting Groups

In the synthesis of complex molecules, protecting groups are essential tools to temporarily mask reactive functional groups, allowing for selective reactions at other sites. jocpr.comwiley.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. wiley.com

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its reliability and specific cleavage conditions. fishersci.co.ukjk-sci.com

Protection Chemistry: The introduction of the Boc group, or N-tert-butoxycarbonylation, is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O). jk-sci.comorganic-chemistry.org The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O. jk-sci.com This process is generally performed under mild basic conditions and is compatible with a variety of solvents. fishersci.co.ukwikipedia.org The reaction proceeds with high yields and can even be conducted under solvent-free conditions. jk-sci.com

Table 1: Common Reagents and Solvents for Boc Protection of Amines

Reagent Base Solvent(s)

Deprotection Chemistry: The Boc group is characterized by its stability towards bases and most nucleophiles, but its lability under acidic conditions. organic-chemistry.org This feature is fundamental to its strategic use. Deprotection is typically accomplished using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol. fishersci.co.ukwikipedia.org The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to regenerate the free amine. jk-sci.comchemistrysteps.com

Strategic Application in 1,4-Oxazepane (B1358080) Synthesis: The strategic use of the Boc group has been demonstrated in the synthesis of 1,4-oxazepane derivatives. For instance, a synthetic route toward 1,4-oxazepan-7-one begins with the Boc protection of 4-piperidone. researchgate.net The resulting N-Boc-4-piperidone undergoes a Bayer-Villiger ring expansion to form 4-tert-butoxycarbonyl-1,4-oxazepan-7-one. researchgate.net The final step is the removal of the Boc group with TFA to yield the desired 1,4-oxazepan-7-one salt. researchgate.net This sequence highlights how the Boc group facilitates a key ring-expansion transformation while protecting the amine, and is then efficiently removed to provide the core structure for further functionalization. researchgate.net However, the steric hindrance and reduced nucleophilicity of a Boc-protected amine can sometimes impede desired reactions, which is a key consideration in synthetic planning. acs.org

Chemical Modifications and Substitutions at Ring Atoms

Once the 1,4-oxazepane core is formed, its properties can be tuned by adding or modifying substituents at its nitrogen and carbon atoms.

The secondary amine within the 1,4-oxazepane ring is a prime site for introducing molecular diversity. Following deprotection of a precursor, this nitrogen atom can readily undergo various chemical transformations.

N-Acylation: The free amine can be acylated to form amides. In the synthesis of functional poly(amino esters), the 1,4-oxazepan-7-one precursor is N-acylated to create a variety of monomers with different side chains, demonstrating a straightforward method for diversification. researchgate.net

N-Alkylation and N-Sulfonylation: The nitrogen can also be functionalized through alkylation or sulfonylation. In some synthetic strategies, these groups are introduced on an acyclic precursor before the ring-closing step. For example, a polymer-supported synthesis of chiral 1,4-oxazepane-5-carboxylic acids involves reacting the precursor with various nitrobenzenesulfonyl chlorides, followed by alkylation with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides, which then cyclize to form the oxazepane ring. rsc.orgnih.gov

Table 2: Examples of Nitrogen Atom Functionalization Reactions

Reaction Type Reagent Class Functional Group Introduced
Acylation Acyl chlorides, Anhydrides Acyl (Amide)
Alkylation Alkyl halides Alkyl

Modifying the side chains attached to the carbon atoms of the 1,4-oxazepane ring is a powerful strategy for creating libraries of related compounds for research. This approach allows for systematic investigation of structure-activity relationships.

A notable example is the solid-phase synthesis of a library of chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgnih.gov The diversity in this library was generated by using a variety of substituted 2-bromoacetophenones as one of the key building blocks. rsc.orgnih.gov The specific substituents on the aromatic ring of the acetophenone were directly translated into different side chains on the final 1,4-oxazepane products. rsc.orgnih.gov

Further diversification can be achieved by chemically modifying the newly introduced side chains. For instance, a nitro group present on a side chain can be reduced via catalytic hydrogenation to an aniline. rsc.orgnih.gov This subsequent reaction transforms the functionality of the side chain, providing another layer of molecular diversity from a common intermediate.

Table 3: Side Chain Diversification via Starting Material Selection

Starting 2-Bromoacetophenone Substituent Resulting Side Chain on 1,4-Oxazepane
4-Nitro 4-Nitrophenyl
4-Chloro 4-Chlorophenyl
3-Methoxy 3-Methoxyphenyl

Formation of Fused and Polycyclic Systems Containing Oxazepane Moieties

The 1,4-oxazepane ring can also serve as a foundational scaffold for constructing more complex, rigid polycyclic systems. This is achieved by forming additional rings that are fused to the oxazepane core.

One common strategy involves the synthesis of benzo-fused derivatives, known as benz[f] organic-chemistry.orgwikipedia.orgoxazepines. researchgate.net These structures are created by incorporating the oxazepane's nitrogen and oxygen atoms into a ring system fused with a benzene ring. Various synthetic methods have been developed to access these fused systems, often involving intramolecular cyclization reactions. For example, 2-((phenylamino)methyl)phenol can be reacted with chloroacetyl chloride and subsequently cyclized using a base to form a 4-phenyl-4,5-dihydrobenzo[f] organic-chemistry.orgwikipedia.orgoxazepin-3(2H)-one. researchgate.net Chiral phosphoric acids have been used to catalyze the enantioselective desymmetrization of oxetanes to produce chiral 1,4-benzoxazepines. acs.org

Other complex polycyclic systems have been synthesized using similar principles. Intramolecular Friedel-Crafts acylation is another powerful technique for forming fused aromatic systems, as demonstrated in the synthesis of oxepine-containing fused quinolines. researchgate.net These strategies showcase how the fundamental 1,4-oxazepane structure can be integrated into larger, more constrained molecular frameworks.

Table 4: Examples of Fused Systems Containing the Oxazepane Moiety

Fused System Type General Synthetic Strategy
1,4-Benzoxazepines Intramolecular cyclization of substituted anilines
Azetidine-fused 1,4-diazepines Intramolecular C-N bond coupling

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule. It provides information about the carbon-hydrogen framework and the chemical environment of each atom.

¹H-NMR and ¹³C-NMR for Connectivity and Chemical Environment Confirmation

For 5-tert-butyl-1,4-oxazepane hydrochloride, ¹H-NMR spectroscopy would be used to identify all non-exchangeable protons and their relationships. The tert-butyl group would characteristically appear as a sharp singlet, integrating to nine protons, in the upfield region (typically 0.9-1.2 ppm). The protons on the seven-membered oxazepane ring would present as a series of multiplets in the more downfield region (approximately 2.5-4.5 ppm). The chemical shifts and coupling patterns of these multiplets would be crucial for confirming the connectivity of the atoms within the ring. The presence of the hydrochloride salt would likely cause protons near the nitrogen atom to shift further downfield.

¹³C-NMR spectroscopy complements the proton data by detecting the carbon atoms in the molecule. A distinct signal for the quaternary carbon of the tert-butyl group and two signals for the methyl carbons would be expected. The carbons of the oxazepane ring would appear at varied chemical shifts depending on their proximity to the oxygen and nitrogen atoms, providing definitive evidence of the ring structure and the position of the tert-butyl substituent.

Hypothetical ¹H and ¹³C NMR Data Interpretation

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm) Rationale
tert-Butyl (CH₃)₃ Singlet, ~1.0 ~27.0 Shielded aliphatic protons and carbons.
tert-Butyl (C) - ~32.0 Quaternary carbon of the tert-butyl group.
Oxazepane Ring CH₂ Multiplets, ~2.8-4.2 ~45-75 Protons and carbons adjacent to heteroatoms (N, O) are deshielded.

Application of 2D NMR Techniques for Complex Structures

To unambiguously assign the proton and carbon signals of the oxazepane ring, two-dimensional (2D) NMR techniques would be indispensable. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal with its directly attached carbon atom. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling networks, establishing which protons are adjacent to one another within the ring. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons that are two or three bonds away, confirming the placement of the tert-butyl group at the C5 position.

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characterization

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be expected to show characteristic absorption bands. A broad band in the 2400-2800 cm⁻¹ region would be indicative of the N-H stretch of the secondary ammonium (B1175870) hydrochloride salt. C-H stretching vibrations from the tert-butyl and oxazepane ring methylene (B1212753) groups would appear around 2850-3000 cm⁻¹. A prominent C-O stretching band, characteristic of the ether linkage within the oxazepane ring, would be expected in the 1050-1150 cm⁻¹ region.

Expected FT-IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (Ammonium Salt) 2400-2800 (broad)
C-H Stretch (Aliphatic) 2850-3000

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Applications of GC-MS, LC-MS, HRMS, and EIMS in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula, confirming the composition of C₉H₂₀ClNO.

Electron Ionization Mass Spectrometry (EIMS) , often coupled with Gas Chromatography (GC-MS), would show the molecular ion peak and a characteristic fragmentation pattern. A primary fragmentation would be the loss of a methyl group (M-15) to form a stable tertiary carbocation. The most prominent peak would likely be from the loss of the entire tert-butyl group (M-57), which is a characteristic fragmentation for tert-butyl substituted compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for analyzing polar and thermally sensitive compounds like hydrochloride salts. It would be the preferred method for assessing the purity of this compound and would typically show the protonated molecular ion [M+H]⁺ corresponding to the free base.

Table of Mentioned Compounds

Compound Name

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is an indispensable tool in the analysis of this compound, providing critical information on reaction progress, sample purity, and the resolution of stereoisomers. Thin Layer Chromatography (TLC) serves as a rapid, qualitative method for real-time reaction monitoring, while High-Performance Liquid Chromatography (HPLC) offers quantitative data on purity and is instrumental in the separation of enantiomers.

Thin Layer Chromatography (TLC) for Monitoring Reaction Progress

Thin Layer Chromatography is a fundamental technique employed to monitor the progress of chemical reactions involving this compound, such as its synthesis or subsequent derivatization. This method allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of the desired product.

The general procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase such as silica (B1680970) gel 60 F254. The plate is then developed in a chamber containing a suitable mobile phase. The choice of eluent is critical for achieving good separation between the reactants, intermediates, and the final product. For compounds with similar polarity to N-Boc protected amines, a common starting point for solvent system development is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate.

Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm) if the compounds are UV-active. Alternatively, chemical staining agents can be used. For amines and their derivatives, a potassium permanganate (B83412) (KMnO4) stain is often effective, appearing as yellow spots on a purple background. Another common stain for amines is ninhydrin, which typically produces a colored spot upon heating.

By comparing the retention factor (Rf) values of the spots from the reaction mixture to those of the starting materials and the expected product, a chemist can effectively track the progression of the reaction. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate a successful transformation.

Table 1: Illustrative TLC Parameters for Monitoring Reactions of Structurally Related Cyclic Amines

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase (Eluent) Ethyl Acetate / Hexane (e.g., 30:70 v/v)
Visualization UV Lamp (254 nm), Potassium Permanganate Stain
Application Monitoring the consumption of reactants and formation of products.

Note: The optimal mobile phase composition may vary depending on the specific reactants and reaction conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation and quantitative analysis of this compound. It is employed for two primary purposes: the determination of chemical purity and the separation and quantification of its enantiomers (chiral resolution).

Purity Analysis:

For the determination of purity, a reversed-phase HPLC method is commonly utilized. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The inclusion of a buffer is often necessary, especially for the analysis of hydrochloride salts, to ensure consistent peak shapes and retention times. The detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. The purity of the sample is determined by integrating the peak area of the main component and comparing it to the total area of all observed peaks.

Chiral Resolution Analysis:

Since 5-tert-butyl-1,4-oxazepane possesses a chiral center, it exists as a pair of enantiomers. The separation of these enantiomers is crucial for understanding their distinct biological activities. Chiral HPLC is the most common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are widely used and have shown success in resolving a broad range of chiral compounds, including amines and compounds containing tert-butyl groups. researchgate.net Normal-phase chromatography, with a mobile phase consisting of a mixture of alkanes (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol), is often employed for chiral separations on these columns. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can significantly improve peak shape and resolution.

The development of a successful chiral HPLC method involves screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. Once separated, the relative amounts of each enantiomer can be quantified to determine the enantiomeric excess (ee) of the sample.

Table 2: Exemplary HPLC Conditions for Purity and Chiral Analysis of Related Compounds

Analysis TypeParameterTypical Conditions
Purity Analysis Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm)
Chiral Resolution Column Chiral Stationary Phase (e.g., Amylose or Cellulose based)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm)

Note: These are representative conditions and require optimization for the specific analysis of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling offers a powerful lens to inspect the intrinsic electronic properties of 5-tert-butyl-1,4-oxazepane hydrochloride, governing its stability and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for predicting the three-dimensional arrangement of atoms and the associated electronic energy of a molecule. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be utilized to determine its most stable geometric structure. mdpi.comresearchgate.netnih.gov

The geometry optimization process minimizes the energy of the molecule with respect to the coordinates of its atoms, yielding key structural parameters. Based on studies of similar heterocyclic systems, the 1,4-oxazepane (B1358080) ring is expected to adopt a non-planar conformation to alleviate ring strain. The bulky tert-butyl group at the 5-position would significantly influence the preferred conformation, likely occupying an equatorial or pseudo-equatorial position to minimize steric hindrance. The protonation of the nitrogen atom to form the hydrochloride salt would further impact the geometry, particularly the bond angles and lengths around the nitrogen center.

Energy analysis derived from these calculations would provide the total electronic energy, which is a measure of the molecule's stability. Comparisons of the energies of different possible conformers would reveal the global minimum energy structure.

Table 1: Predicted Structural Parameters from DFT Geometry Optimization

Parameter Predicted Value Range Influence
C-N Bond Lengths (Å) 1.47 - 1.52 Influenced by protonation and ring conformation.
C-O Bond Lengths (Å) 1.42 - 1.45 Standard for ether linkages in a seven-membered ring.
C-C Bond Lengths (Å) 1.52 - 1.55 Typical for sp3-hybridized carbons.

Note: The values in this table are estimations based on general principles and data from related molecules and require specific DFT calculations on this compound for verification.

Molecular orbital (MO) theory provides a detailed picture of the distribution of electrons within a molecule, which is fundamental to understanding its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO indicates the region most susceptible to accepting electrons.

For this compound, the HOMO is expected to be localized primarily on the oxygen and nitrogen atoms due to the presence of lone pairs of electrons. The LUMO, conversely, would likely be distributed over the sigma anti-bonding orbitals of the ring. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.govmdpi.com

Computational studies can also predict the energetics of potential reactions involving this compound, such as ring-opening or substitution reactions. nih.govrsc.org By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed, providing valuable information about the feasibility and mechanism of a chemical transformation.

Conformational Analysis and Molecular Dynamics Simulations of Oxazepane Rings

The seven-membered 1,4-oxazepane ring is conformationally flexible and can exist in various forms, including chair, boat, and twist-boat conformations. The presence of the bulky tert-butyl substituent at the 5-position will significantly influence the conformational landscape of the ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound over time. By simulating the motion of atoms based on a given force field, MD can explore the conformational space accessible to the molecule at a given temperature and pressure. These simulations can reveal the preferred conformations, the frequency of transitions between them, and the influence of the solvent environment on the conformational equilibrium. Such studies on related diazepane systems have highlighted the importance of specific conformations for biological activity. nih.gov

Ligand Parametrization and Machine Learning Applications in Catalyst Design

In the context of catalysis, this compound could potentially serve as a ligand for a metal catalyst. For its inclusion in molecular mechanics-based simulations, such as those used in catalyst design, a precise set of force field parameters is required. Ligand parametrization involves the development of these parameters to accurately describe the molecule's potential energy surface. rsc.orgnih.govnih.govyoutube.comresearchgate.net This process often involves fitting to high-level quantum mechanical data.

Machine learning (ML) is an emerging and powerful tool in catalyst design. scispace.comscispace.comresearchgate.netrsc.orgresearchgate.net ML models can be trained on large datasets of catalyst structures and their corresponding activities to predict the performance of new, untested catalysts. If this compound were to be used as a ligand in a catalytic system, its structural and electronic properties, as calculated by DFT, could be used as descriptors in an ML model to predict its influence on catalytic activity and selectivity.

Table 2: Potential Descriptors for Machine Learning in Catalyst Design

Descriptor Type Specific Descriptors for this compound
Steric Steric hindrance of the tert-butyl group, cone angle.
Electronic HOMO/LUMO energies, Mulliken charges on N and O atoms.

Molecular Docking for Preliminary Interaction Prediction in Research Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.netnih.gov In a research context, molecular docking could be employed to predict the binding mode of this compound to a biological target, such as a protein or enzyme. nih.govrsc.orgnih.gov

This process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity. The results of molecular docking can provide initial hypotheses about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. While these are preliminary predictions, they can guide further experimental studies.

Preclinical Research Avenues and in Vitro Biological Exploration

Role as Synthetic Intermediates for Advanced Bioactive Scaffolds in Drug Discovery Research

The 1,4-oxazepane (B1358080) core is a recognized privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. The presence of a tert-butyl group at the 5-position of 5-tert-butyl-1,4-oxazepane hydrochloride offers a unique steric and electronic profile that can be exploited in the synthesis of novel therapeutic agents. This bulky group can influence the conformational rigidity of the seven-membered ring, potentially leading to enhanced selectivity for specific biological targets.

As a synthetic intermediate, this compound can serve as a starting material for the elaboration of more complex structures. The secondary amine within the oxazepane ring provides a reactive handle for functionalization, allowing for the introduction of diverse pharmacophores. Researchers can envision its use in the construction of libraries of compounds for screening against various disease targets. For instance, derivatives of 1,4-oxazepane have been explored as ligands for dopamine (B1211576) receptors, highlighting the potential for this scaffold in developing agents for neurological disorders. The strategic placement of the tert-butyl group could lead to derivatives with improved metabolic stability and pharmacokinetic profiles.

Investigation of Antimicrobial Activities in In Vitro Models

The exploration of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. Heterocyclic compounds, including those with oxazepane frameworks, have demonstrated a range of antimicrobial activities. Preliminary in vitro studies on analogous structures suggest that this compound and its derivatives could be evaluated for their efficacy against a panel of clinically relevant bacteria and fungi.

Standard antimicrobial screening assays, such as broth microdilution to determine the minimum inhibitory concentration (MIC), would be the initial step in this investigation. Structure-activity relationship (SAR) studies could then be conducted by synthesizing a series of analogs with modifications to the oxazepane ring and the tert-butyl group to optimize antimicrobial potency and spectrum of activity. For example, studies on other heterocyclic compounds have shown that the introduction of specific substituents can enhance activity against both Gram-positive and Gram-negative bacteria.

Research into Antioxidant Properties in Cellular and Biochemical Assays

Oxidative stress is implicated in the pathophysiology of numerous diseases, making the discovery of novel antioxidants a significant therapeutic goal. The potential antioxidant properties of this compound can be investigated through a variety of in vitro cellular and biochemical assays. The tert-butyl group, in particular, is a common feature in many synthetic phenolic antioxidants, where it provides steric hindrance to the phenoxy radical, thereby enhancing its stability and antioxidant activity.

Initial biochemical assays could include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay to assess the compound's ability to donate an electron or hydrogen atom. Cellular-based assays, such as measuring the reduction of reactive oxygen species (ROS) in cultured cells exposed to an oxidative insult, would provide further insights into its cytoprotective effects. For instance, research on other tert-butylated compounds has demonstrated significant protection against oxidative damage in various cell models.

Mechanistic Studies of Molecular Interactions in Preclinical Research Models (e.g., enzyme inhibition, receptor agonism/antagonism)

Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental to drug development. For this compound, mechanistic studies would focus on its potential interactions with specific enzymes and receptors. The 1,4-oxazepane scaffold has been incorporated into molecules targeting a range of biological targets.

Enzyme inhibition assays could be performed against a panel of enzymes relevant to specific diseases. For example, given the structural similarities to known kinase inhibitors, its activity against a panel of protein kinases could be explored. Receptor binding assays are another critical tool to identify potential molecular targets. Radioligand binding assays, for instance, can determine the affinity of the compound for various G protein-coupled receptors (GPCRs) or ion channels. As an example, derivatives of 1,4-oxazepane have been synthesized and evaluated for their affinity and selectivity for dopamine D4 receptors.

Application in Chemical Biology Research for Probe Development and Target Identification

Chemical probes are essential tools in chemical biology for dissecting complex biological processes and identifying novel drug targets. The unique structure of this compound makes it a potential starting point for the development of such probes. By incorporating reporter tags, such as fluorescent dyes or affinity labels, derivatives of this compound could be used to visualize and identify their cellular binding partners.

The development of a chemical probe would involve synthesizing analogs with a linker for conjugation to a reporter molecule, while ensuring that the modification does not significantly alter the compound's biological activity. These probes could then be used in techniques such as affinity chromatography or activity-based protein profiling to isolate and identify their protein targets from cell lysates. Such studies are crucial for validating the therapeutic potential of a new chemical scaffold and elucidating its mechanism of action at a molecular level.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.